molecular formula C18H19NO3 B5149430 2,3-dihydro-1H-inden-5-yl[(7-methoxy-1,3-benzodioxol-5-yl)methyl]amine

2,3-dihydro-1H-inden-5-yl[(7-methoxy-1,3-benzodioxol-5-yl)methyl]amine

Cat. No. B5149430
M. Wt: 297.3 g/mol
InChI Key: CSJITEISYQLICN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-dihydro-1H-inden-5-yl[(7-methoxy-1,3-benzodioxol-5-yl)methyl]amine, also known as MDAI, is a synthetic compound that belongs to the family of phenethylamines. It is a psychoactive substance that has gained popularity in recent years due to its ability to produce feelings of euphoria and empathy. However, its usage as a recreational drug is not the focus of Instead, the aim is to explore the scientific research application of MDAI, including its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Mechanism of Action

2,3-dihydro-1H-inden-5-yl[(7-methoxy-1,3-benzodioxol-5-yl)methyl]amine acts as a selective serotonin releasing agent (SSRA), which means it increases the release of serotonin in the brain. This leads to an increase in mood, empathy, and feelings of well-being. 2,3-dihydro-1H-inden-5-yl[(7-methoxy-1,3-benzodioxol-5-yl)methyl]amine also has a weak affinity for the serotonin transporter, which further enhances its ability to increase serotonin levels.
Biochemical and Physiological Effects:
2,3-dihydro-1H-inden-5-yl[(7-methoxy-1,3-benzodioxol-5-yl)methyl]amine has been found to increase heart rate and blood pressure in animal models. It also causes hyperthermia and hyperactivity. These effects are similar to those observed with other psychoactive substances, such as amphetamines and MDMA. However, 2,3-dihydro-1H-inden-5-yl[(7-methoxy-1,3-benzodioxol-5-yl)methyl]amine has a lower potential for toxicity and adverse effects compared to these substances.

Advantages and Limitations for Lab Experiments

2,3-dihydro-1H-inden-5-yl[(7-methoxy-1,3-benzodioxol-5-yl)methyl]amine has several advantages for lab experiments. It is relatively easy to synthesize and has a low potential for toxicity. It also has a well-defined mechanism of action, which makes it a useful tool for studying the serotonin system. However, 2,3-dihydro-1H-inden-5-yl[(7-methoxy-1,3-benzodioxol-5-yl)methyl]amine has some limitations for lab experiments. It has a short half-life, which makes it difficult to study its long-term effects. In addition, its effects on other neurotransmitter systems are not well understood.

Future Directions

There are several future directions for the scientific research application of 2,3-dihydro-1H-inden-5-yl[(7-methoxy-1,3-benzodioxol-5-yl)methyl]amine. One potential avenue is the development of 2,3-dihydro-1H-inden-5-yl[(7-methoxy-1,3-benzodioxol-5-yl)methyl]amine-based antidepressants and anxiolytics. Another area of research is the investigation of the long-term effects of 2,3-dihydro-1H-inden-5-yl[(7-methoxy-1,3-benzodioxol-5-yl)methyl]amine on the brain and behavior. Additionally, 2,3-dihydro-1H-inden-5-yl[(7-methoxy-1,3-benzodioxol-5-yl)methyl]amine could be used as a tool for studying the serotonin system and its role in mood disorders. Finally, further research is needed to fully understand the mechanism of action of 2,3-dihydro-1H-inden-5-yl[(7-methoxy-1,3-benzodioxol-5-yl)methyl]amine and its effects on other neurotransmitter systems.

Synthesis Methods

2,3-dihydro-1H-inden-5-yl[(7-methoxy-1,3-benzodioxol-5-yl)methyl]amine can be synthesized through a multi-step process that involves the reaction of 3,4-methylenedioxyphenyl-2-propanone with 2,3-dihydroindene in the presence of a reducing agent. The resulting product is then reacted with methylamine to form 2,3-dihydro-1H-inden-5-yl[(7-methoxy-1,3-benzodioxol-5-yl)methyl]amine. The synthesis of 2,3-dihydro-1H-inden-5-yl[(7-methoxy-1,3-benzodioxol-5-yl)methyl]amine is relatively simple and can be carried out in a laboratory setting with moderate expertise in organic chemistry.

Scientific Research Applications

2,3-dihydro-1H-inden-5-yl[(7-methoxy-1,3-benzodioxol-5-yl)methyl]amine has been studied extensively for its potential therapeutic applications. It has been shown to have antidepressant and anxiolytic effects in animal models. In addition, 2,3-dihydro-1H-inden-5-yl[(7-methoxy-1,3-benzodioxol-5-yl)methyl]amine has been found to increase the release of serotonin, dopamine, and norepinephrine in the brain, which could have implications for the treatment of mood disorders.

properties

IUPAC Name

N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-2,3-dihydro-1H-inden-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO3/c1-20-16-7-12(8-17-18(16)22-11-21-17)10-19-15-6-5-13-3-2-4-14(13)9-15/h5-9,19H,2-4,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSJITEISYQLICN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC2=C1OCO2)CNC3=CC4=C(CCC4)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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